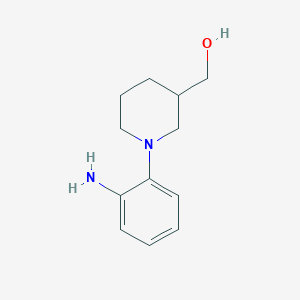

1-(2-Aminophenyl)piperidine-3-methanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel pyridine derivatives were synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, confirming their structure through spectroscopic techniques (Wu Feng, 2011).

Fluorescent Logic Gates

- Compounds combining a fluorophore, piperazine receptor, and aryl group were synthesized and studied as fluorescent logic gates. Their behavior in different solvents and under varying conditions was explored, demonstrating potential for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Rapid Synthesis Methods

- A method for rapid synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene compounds was developed, utilizing microwave irradiation to reduce reaction time and improve yields (Mogilaiah & Reddy, 2002).

Kinetic Studies

- Kinetic studies were conducted on the reactions of various thionocarbonates with secondary alicyclic amines, providing insights into reaction mechanisms and rate-determining steps (Castro et al., 2001).

Structural Elucidation

- NMR experiments were used to study substituted piperidine derivatives, leading to stereostructural elucidation of these compounds in salt form (Cholli & Pennino, 1988).

Oxidation Studies

- The oxidation of 2-aminophenol to 2-aminophenoxazin-3-one initiated by tetramethyl-1-piperidinyloxyl (TEMPO) was investigated, revealing key steps in the activation process of the substrate (Kaizer, Csonka, & Speier, 2002).

Pharmaceutical Building Blocks

- A study developed a palladium-catalyzed migrative Negishi coupling method to create 3-aryl-N-Boc-piperidines, demonstrating a new approach for synthesizing important pharmaceutical building blocks (Millet & Baudoin, 2015).

Safety And Hazards

While specific safety data for 1-(2-Aminophenyl)piperidine-3-methanol is not available, safety data for related compounds such as piperidine indicate that they can be hazardous. Piperidine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

Propiedades

IUPAC Name |

[1-(2-aminophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMMZTGZKRRHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Aminophenyl)piperidin-3-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

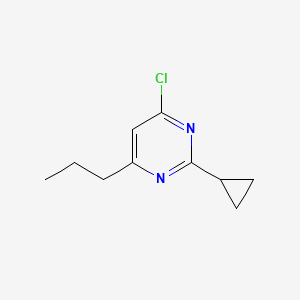

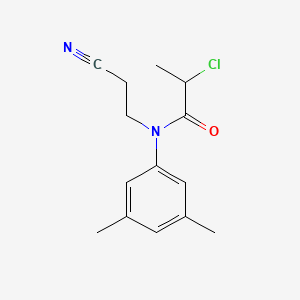

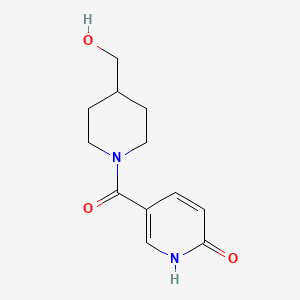

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)

![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)

amine](/img/structure/B1486500.png)

![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)